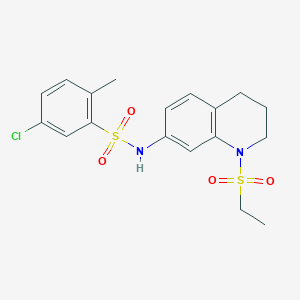
5-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H21ClN2O4S2 and its molecular weight is 428.95. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Potential
Research has indicated that sulfonamide derivatives, including structures similar to 5-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide, demonstrate potential in cancer treatment. For instance, Cumaoğlu et al. (2015) explored the pro-apoptotic effects of new sulfonamide derivatives, highlighting their ability to activate apoptosis in cancer cells through the p38/ERK phosphorylation pathway (Cumaoğlu et al., 2015).
Antimicrobial Activity
Sulfonamide compounds have been shown to possess significant antimicrobial properties. Vanparia et al. (2010) synthesized and evaluated novel sulfonamide derivatives, including a compound similar to the chemical , for their antimicrobial effectiveness against various bacterial and fungal strains (Vanparia et al., 2010).
Enzyme Inhibition
These compounds have been found to play a role in enzyme inhibition, which can be pivotal in the treatment of various diseases. For instance, Abbasi et al. (2018) investigated sulfonamides derived from 4-methoxyphenethylamine, demonstrating their inhibitory effects on acetylcholinesterase, which is relevant for Alzheimer’s disease treatment (Abbasi et al., 2018).
Vasodilatory Action
Morikawa et al. (1989) synthesized aromatic sulfonamides, similar in structure to the chemical , and demonstrated their vasodilatory action, suggesting potential applications in cardiovascular drug development (Morikawa et al., 1989).
Propiedades
IUPAC Name |
5-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S2/c1-3-26(22,23)21-10-4-5-14-7-9-16(12-17(14)21)20-27(24,25)18-11-15(19)8-6-13(18)2/h6-9,11-12,20H,3-5,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPOTQGGZFAPCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

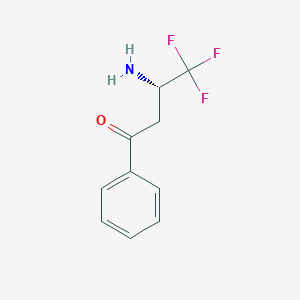
![2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2369270.png)
![methyl (2E)-3-[(4-ethoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2369272.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide](/img/structure/B2369274.png)
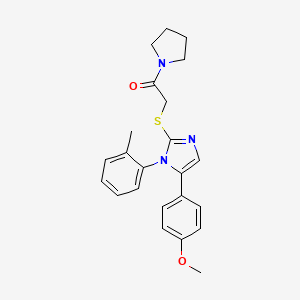
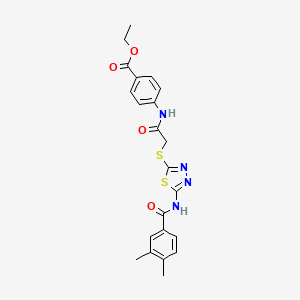

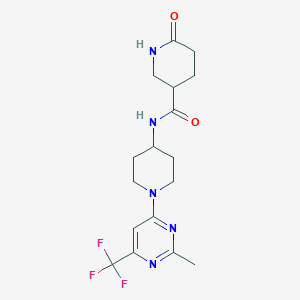
![tert-Butyl [4-(4-fluorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2369283.png)
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]propanamide](/img/structure/B2369285.png)
![4-methoxy-N-{3-[1-(prop-2-yn-1-yl)piperidin-3-yl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2369286.png)
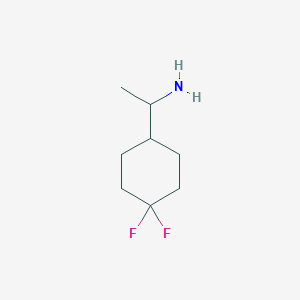
![2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B2369290.png)